molecular formula C14H16ClN3O B2995223 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one CAS No. 98366-74-6

5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one

Cat. No.: B2995223
CAS No.: 98366-74-6
M. Wt: 277.75
InChI Key: JCTAHTXBEAMDKO-UHFFFAOYSA-N
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Description

5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one is an organic compound belonging to the pyridazine family. This compound is characterized by its unique structure, which includes a butylamino group, a chloro substituent, and a phenyl ring attached to a pyridazinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloro-2-phenylpyridazin-3-one, which is then subjected to nucleophilic substitution with butylamine. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.

Scientific Research Applications

5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with biological molecules, while the chloro and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-phenylpyridazin-3-one: Lacks the butylamino group, making it less hydrophobic.

    5-(Methylamino)-4-chloro-2-phenylpyridazin-3-one: Contains a methylamino group instead of a butylamino group, affecting its chemical properties.

Uniqueness

5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one is unique due to the presence of the butylamino group, which enhances its hydrophobicity and potential for biological interactions. This makes it a valuable compound for research in various fields.

Properties

IUPAC Name

5-(butylamino)-4-chloro-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-2-3-9-16-12-10-17-18(14(19)13(12)15)11-7-5-4-6-8-11/h4-8,10,16H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTAHTXBEAMDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803286
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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